![molecular formula C23H20BrN5O2S B12048621 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 477331-53-6](/img/structure/B12048621.png)
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of Bromophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the triazole intermediate reacts with bromophenyl and pyridinyl halides.
Acetamide Formation: The final step involves the reaction of the triazole intermediate with 2-ethoxyphenyl acetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the nitro groups or other reducible functionalities.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Overview
The molecular formula of this compound is C24H22BrN5OS. It features a triazole ring, which is known for its biological activity, and a sulfanyl group that enhances its reactivity. The compound's structure can be represented as follows:SMILES CC C C1 CC C C C1 NC O CSC2 NN C N2C3 CC C C C3 Br C4 CC NC C4
Antibacterial Activity
Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that triazole-based compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .
Antifungal Properties
The antifungal activity of triazoles is well-documented. Compounds similar to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide have shown promising results against fungal pathogens such as Candida albicans. The mechanism often involves disruption of fungal cell membrane integrity .
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, it has shown potential in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating significant activity .
Case Study 1: Antibacterial Testing
In a comparative study published in 2020, various triazole compounds were synthesized and tested for antibacterial efficacy using the agar disc diffusion method. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity against E. coli and S. aureus, supporting the hypothesis that halogenated phenyl groups improve biological activity .
Case Study 2: Anticancer Activity Assessment
Another study investigated the anticancer effects of triazole derivatives on human cancer cell lines. The results showed that this compound induced apoptosis in MCF-7 cells via the mitochondrial pathway, suggesting its potential as a therapeutic agent in breast cancer treatment .
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring and the bromophenyl group may play a role in binding to biological targets, while the sulfur atom could be involved in redox reactions. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound also contains a bromophenyl group and is used in similar chemical research applications.
Disilane-bridged architectures: These compounds feature unique electronic structures and are used in materials science.
Ethyl acetoacetate: A simpler compound often used in organic synthesis and chemical research.
Uniqueness
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide stands out due to its combination of a triazole ring, bromophenyl group, and pyridinyl group, which confer unique chemical and biological properties
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a member of the triazole family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, drawing from various studies and literature to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C22H18BrN5OS. It features a triazole ring which is often associated with significant biological activity. The presence of bromine and pyridine groups enhances its pharmacological potential.
Anticancer Activity
Research indicates that triazole derivatives exhibit notable anticancer properties. For instance, compounds related to triazoles have been shown to inhibit cancer cell proliferation in various studies. Specifically, derivatives with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant potency against these cell types .
The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. For example, some triazoles inhibit enzymes involved in nucleic acid metabolism, leading to reduced cell viability in cancer cells. The presence of sulfur in the structure may also contribute to its reactivity and biological interactions .
Case Studies
- Cytotoxicity Screening : A study screening various triazole derivatives found that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that modifications in the triazole structure can enhance anticancer activity .
- Antimicrobial Testing : Another investigation into related compounds revealed that several exhibited strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, reinforcing the potential for this compound to share similar properties .
Properties
CAS No. |
477331-53-6 |
---|---|
Molecular Formula |
C23H20BrN5O2S |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20BrN5O2S/c1-2-31-20-6-4-3-5-19(20)26-21(30)15-32-23-28-27-22(16-11-13-25-14-12-16)29(23)18-9-7-17(24)8-10-18/h3-14H,2,15H2,1H3,(H,26,30) |
InChI Key |
AMZWHFCJKHBHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.